Cas no 2168033-48-3 (1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine)

1-Methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine is a specialized pyrazole-derived amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a substituted pyrazole core with a branched alkyl group at the 3-position and an aminomethyl functional group at the 4-position, offering versatility in synthetic modifications. The compound's sterically hindered tertiary butyl-like moiety may enhance stability and influence binding interactions in target systems. Its amine functionality provides a reactive handle for further derivatization, making it a valuable intermediate in medicinal chemistry for the development of biologically active molecules. The compound's defined regiochemistry and purity are critical for reproducible research outcomes.
1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine structure
2168033-48-3 structure
商品名:1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine
CAS番号:2168033-48-3
MF:C10H19N3
メガワット:181.277961969376
CID:5995649
PubChem ID:165849972

1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine
    • 2168033-48-3
    • [1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-yl]methanamine
    • EN300-1301126
    • インチ: 1S/C10H19N3/c1-5-10(2,3)9-8(6-11)7-13(4)12-9/h7H,5-6,11H2,1-4H3
    • InChIKey: MTOJDYMTAQWQSM-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C(CN)=CN1C)C(C)(C)CC

計算された属性

  • せいみつぶんしりょう: 181.157897619g/mol
  • どういたいしつりょう: 181.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 43.8Ų

1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1301126-2500mg
[1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-yl]methanamine
2168033-48-3
2500mg
$1931.0 2023-09-30
Enamine
EN300-1301126-50mg
[1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-yl]methanamine
2168033-48-3
50mg
$827.0 2023-09-30
Enamine
EN300-1301126-1000mg
[1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-yl]methanamine
2168033-48-3
1000mg
$986.0 2023-09-30
Enamine
EN300-1301126-1.0g
[1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-yl]methanamine
2168033-48-3
1g
$0.0 2023-05-27
Enamine
EN300-1301126-100mg
[1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-yl]methanamine
2168033-48-3
100mg
$867.0 2023-09-30
Enamine
EN300-1301126-5000mg
[1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-yl]methanamine
2168033-48-3
5000mg
$2858.0 2023-09-30
Enamine
EN300-1301126-250mg
[1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-yl]methanamine
2168033-48-3
250mg
$906.0 2023-09-30
Enamine
EN300-1301126-500mg
[1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-yl]methanamine
2168033-48-3
500mg
$946.0 2023-09-30
Enamine
EN300-1301126-10000mg
[1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-yl]methanamine
2168033-48-3
10000mg
$4236.0 2023-09-30

1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine 関連文献

1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamineに関する追加情報

Comprehensive Overview of 1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine (CAS No. 2168033-48-3)

The compound 1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine (CAS No. 2168033-48-3) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. With its unique structural features, this compound is increasingly being explored for its potential applications in drug discovery and advanced material synthesis. Researchers are particularly interested in its pyrazole core, a heterocyclic moiety known for its versatility in pharmaceutical design.

In recent years, the demand for novel heterocyclic compounds like 1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine has surged, driven by the need for innovative therapeutic agents. The compound's methanamine side chain further enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. This aligns with current trends in precision medicine and targeted drug delivery, where tailored chemical structures are essential for achieving desired pharmacological effects.

From a synthetic perspective, the preparation of CAS No. 2168033-48-3 involves multi-step organic reactions, often leveraging modern techniques such as microwave-assisted synthesis and catalysis. These methods not only improve yield but also align with the growing emphasis on green chemistry and sustainable practices. The compound's stability under various conditions makes it a reliable candidate for further derivatization, a feature highly sought after in high-throughput screening platforms.

The 1H-pyrazol-4-yl scaffold of this compound is particularly noteworthy, as it is a common motif in agrochemicals and pharmaceuticals. Recent studies have highlighted its potential in modulating enzyme activity and receptor binding, which are critical in the development of treatments for chronic diseases. This has led to a spike in searches for "pyrazole derivatives in drug development" and "CAS 2168033-48-3 applications," reflecting the scientific community's growing curiosity.

Beyond pharmaceuticals, 1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine is also being investigated for its role in advanced material science. Its ability to form stable complexes with metals opens doors for applications in catalysis and nanotechnology. This dual utility underscores the compound's versatility, making it a subject of interest in both academic and industrial research settings.

In conclusion, CAS No. 2168033-48-3 represents a promising avenue for innovation across multiple disciplines. Its structural uniqueness and functional adaptability position it as a key player in the next generation of therapeutic agents and functional materials. As research progresses, this compound is likely to feature prominently in discussions about molecular design and chemical innovation.

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